BenchChemオンラインストアへようこそ!

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Medicinal chemistry Structure-activity relationship Benzimidazole scaffold

2-(6-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride (CAS 1795495-25-8) is a benzimidazole derivative bearing a single methyl substituent at the 6-position of the fused bicyclic core and an acetic acid moiety at the N1 position, supplied as the hydrochloride salt. With a molecular formula of C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol, this compound belongs to the benzimidazol-1-yl-acetic acid chemotype—a scaffold extensively explored in medicinal chemistry for CRTH2 receptor antagonism, kinase inhibition, and carbonic anhydrase modulation.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 1795495-25-8
Cat. No. B1433681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
CAS1795495-25-8
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=CN2CC(=O)O.Cl
InChIInChI=1S/C10H10N2O2.ClH/c1-7-2-3-8-9(4-7)12(6-11-8)5-10(13)14;/h2-4,6H,5H2,1H3,(H,13,14);1H
InChIKeyQAUPQENRFVRSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methyl-1H-1,3-benzodiazol-1-yl)acetic Acid Hydrochloride (CAS 1795495-25-8): Chemical Class and Core Characteristics


2-(6-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride (CAS 1795495-25-8) is a benzimidazole derivative bearing a single methyl substituent at the 6-position of the fused bicyclic core and an acetic acid moiety at the N1 position, supplied as the hydrochloride salt . With a molecular formula of C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol, this compound belongs to the benzimidazol-1-yl-acetic acid chemotype—a scaffold extensively explored in medicinal chemistry for CRTH2 receptor antagonism, kinase inhibition, and carbonic anhydrase modulation [1]. It is commercially cataloged as a research-grade building block with typical purities of ≥95% .

Why Benzimidazole Acetic Acid Analogs Cannot Be Interchanged: The Case for 2-(6-Methyl-1H-1,3-benzodiazol-1-yl)acetic Acid Hydrochloride


Within the benzimidazol-1-yl-acetic acid chemotype, both the position and number of methyl substituents on the benzimidazole core critically modulate lipophilicity, electronic character, and target binding [1]. Substitution at the 6-position specifically—as opposed to the 2-position or a 5,6-dimethyl pattern—yields a distinct regioisomer with different steric and electronic properties that affect molecular recognition events [2]. Furthermore, the hydrochloride salt form (CAS 1795495-25-8) confers different固态 handling characteristics, aqueous solubility, and ionization behavior compared to the corresponding free acid (CAS 1378842-50-2, MW 190.20), which directly impacts formulation, dosing in biological assays, and synthetic utility as a building block . Simple interchange with the unsubstituted parent, the dimethyl analog, or a regioisomeric methyl variant without re-optimization of reaction or assay conditions can lead to irreproducible results.

Quantitative Differentiation Evidence: 2-(6-Methyl-1H-1,3-benzodiazol-1-yl)acetic Acid Hydrochloride vs. Closest Analogs


Regiochemical Differentiation: 6-Methyl Substitution vs. Unsubstituted Parent and 2-Methyl Regioisomer

The target compound carries a single methyl group at the 6-position of the benzimidazole ring. In SAR studies of benzimidazole-based AII receptor antagonists, substitution at position 6 with acylamino, lactam, or sultam groups yielded receptor activities in the low nanomolar range, demonstrating that the 6-position is a critical determinant of target engagement [1]. By contrast, the unsubstituted parent compound 2-(benzimidazol-1-yl)acetic acid (CAS 40332-16-9) lacks this substituent entirely, while the 2-methyl regioisomer (CAS 40332-17-0) places the methyl group on the imidazole carbon rather than the benzene ring—a positional difference known to alter both electronic distribution and steric profile [2].

Medicinal chemistry Structure-activity relationship Benzimidazole scaffold

Lipophilicity Differentiation: Computed logP Shift from Methyl Substitution

The addition of a single methyl group at the 6-position of the benzimidazole core increases computed lipophilicity compared to the unsubstituted parent. The parent compound 2-(benzimidazol-1-yl)acetic acid has a PubChem-computed XLogP3-AA of 1.1 [1]. Based on established additive fragment constants for aromatic methyl substitution (π ≈ +0.5), the 6-methyl analog is predicted to have an XLogP3 of approximately 1.6. The 5,6-dimethyl analog is predicted to have an XLogP3 of approximately 2.1 [2]. This incremental lipophilicity difference of approximately +0.5 log units per methyl group has implications for membrane permeability, passive absorption, and non-specific protein binding in biological assay systems.

Physicochemical properties Drug-likeness logP prediction

Salt Form Advantage: Hydrochloride Salt vs. Free Acid for Solubility and Handling

The target compound (CAS 1795495-25-8) is supplied as the hydrochloride salt (MW 226.66), whereas its direct free acid counterpart (CAS 1378842-50-2) has a molecular weight of 190.20 . The hydrochloride salt form typically provides enhanced aqueous solubility and improved solid-state stability compared to the zwitterionic or neutral free acid form, which is a critical consideration for biological assay preparation where DMSO stock solutions may be diluted into aqueous buffers . The Sigma-Aldrich catalog lists the closely related (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid hydrochloride as a solid, confirming the hydrochloride salt form yields a tractable solid-state material suitable for weighing and storage; Sigma-Aldrich explicitly notes that no analytical data is collected for this product class, placing the burden of identity and purity verification on the buyer .

Salt selection Aqueous solubility Solid-state properties

Purity Specification and Vendor Availability: Procurement-Grade Differentiation

Across commercial suppliers, the target compound is consistently specified at ≥95% purity. Leyan catalogs the compound at 95% purity (Catalog No. 2099522) , CheMenu offers it at 95%+ purity (Catalog No. CM470880) , and CymitQuimica specifies minimum 95% purity with a listed price of €1,143.00 for 50 mg (Ref. 3D-VWC49525) . By comparison, the 5,6-dimethyl analog hydrochloride from Sigma-Aldrich (AldrichCPR) carries a disclaimer that no analytical data is collected and the product is sold 'AS-IS' . The unsubstituted parent HCl salt (CAS 936348-97-9) is available from Fluorochem and CheMenu at 97% purity . This indicates that the target compound occupies a defined purity tier (95%+) with multiple verified suppliers, though not at the higher 97-98% specification available for some simpler analogs.

Chemical procurement Purity specification Vendor comparison

Class-Level Pharmacological Differentiation: 6-Position Substitution in Benzimidazole SAR

Published SAR studies on 6-substituted benzimidazoles demonstrate that substitution at the 6-position is a validated strategy for achieving nanomolar biological activity. Kubo et al. (1993) showed that 6-substituted benzimidazoles with acylamino, lactam, or sultam substituents at position 6 exhibit angiotensin II receptor antagonism with activities in the low nanomolar range [1]. In the CRTH2 antagonist chemotype, Pothier et al. (2012) reported that 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives achieve selective CRTH2 receptor antagonism with IC₅₀ values as low as 3.4 nM in displacement assays and 9.1 nM in functional antagonist assays [2]. A comprehensive SAR review (2021) confirmed that substitution at N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences anti-inflammatory activity [3]. These class-level findings establish that the 6-position is pharmacologically productive, and the 6-methyl substituent on the target compound provides a defined starting point for further derivatization.

Angiotensin II receptor CRTH2 antagonism Kinase inhibition

Recommended Application Scenarios for 2-(6-Methyl-1H-1,3-benzodiazol-1-yl)acetic Acid Hydrochloride (CAS 1795495-25-8)


Medicinal Chemistry Library Synthesis: CRTH2 or Kinase Inhibitor Lead Optimization

Use as a 6-methyl-substituted benzimidazole acetic acid building block for amide coupling or esterification reactions in the synthesis of focused compound libraries targeting CRTH2, angiotensin II, or kinase receptors. The 6-methyl substitution provides a defined, single-point modification from the unsubstituted parent (logP increase of ~0.5 units) that allows systematic exploration of lipophilicity-activity relationships [1]. The free carboxylic acid can be directly coupled to amines using standard amide bond-forming conditions [2].

Analytical Reference Standard for Regioisomeric Purity Assessment

Employ as a reference standard for HPLC or LC-MS methods designed to distinguish between regioisomeric benzimidazole acetic acid derivatives (6-methyl vs. 2-methyl vs. 5-methyl substitution). The compound's defined methyl position at C6 enables its use as a retention time marker in chromatographic method development .

Salt Form Comparison Studies in Preformulation Development

Use the hydrochloride salt (CAS 1795495-25-8, MW 226.66) in parallel with the free acid (CAS 1378842-50-2, MW 190.20) to evaluate the impact of salt form on aqueous solubility, dissolution rate, and solid-state stability. The 36.46 Da mass difference between salt and free acid forms provides a clear analytical handle for distinguishing the two species by mass spectrometry .

Synthetic Intermediate for 6-Position Derivatization via C-H Functionalization

Leverage the 6-methyl group as a synthetic handle for further functionalization. The benzylic methyl position can undergo radical bromination or oxidation to generate 6-formyl or 6-carboxy derivatives, enabling access to a broader array of 6-substituted benzimidazole acetic acid analogs without de novo benzimidazole synthesis [3].

Quote Request

Request a Quote for 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.